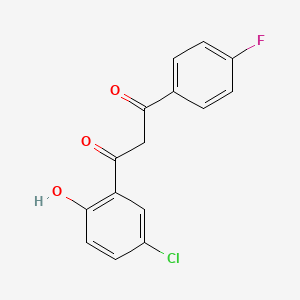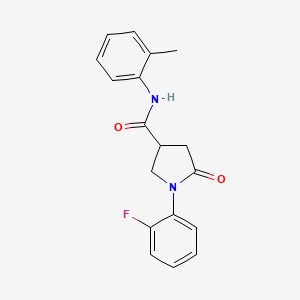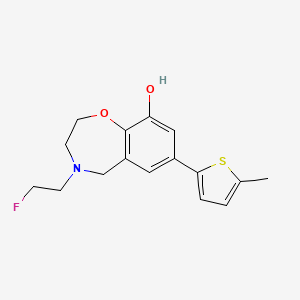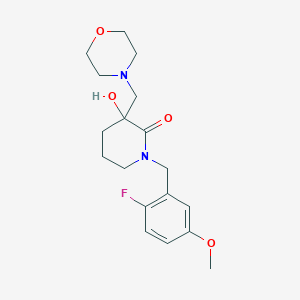
1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propanedione, also known as EF24, is a synthetic curcumin analog that has gained attention in recent years due to its potential therapeutic properties. The compound is structurally similar to curcumin, a natural compound found in turmeric, which has been shown to have anti-inflammatory, antioxidant, and anticancer properties. EF24 has been synthesized to improve upon curcumin's limitations, such as poor solubility and bioavailability, and to enhance its therapeutic potential.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propanedione is not fully understood, but it is thought to involve multiple pathways. This compound has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress and inflammation. This compound also inhibits the NF-κB pathway, which is involved in inflammation and cancer development. Additionally, this compound has been found to modulate the expression of various genes involved in cancer progression, including those involved in cell cycle regulation, apoptosis, and metastasis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has been shown to have a variety of other biochemical and physiological effects. This compound has been found to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer activity. The compound has also been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes. This compound has been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propanedione has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has good stability and solubility, which makes it suitable for use in cell culture and animal studies. This compound has been found to have low toxicity and is well-tolerated in animal models. However, this compound also has some limitations, including its limited bioavailability and rapid metabolism in vivo. These limitations may need to be addressed in future studies to fully realize the therapeutic potential of this compound.
Future Directions
There are several future directions for research on 1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propanedione. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased bioavailability and longer half-life. Another area of interest is the investigation of this compound in combination with other anticancer agents, as this compound has been found to enhance the activity of certain chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases, such as diabetes and neurodegenerative diseases.
Synthesis Methods
1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propanedione is synthesized through a multi-step process that involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of ammonium acetate to form 3-(4-fluorophenyl)-3-oxopropanoic acid. This intermediate is then reacted with 5-chloro-2-hydroxybenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid to form this compound.
Scientific Research Applications
1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propanedione has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. The compound has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, prostate, colon, and lung cancer. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth in animal models.
properties
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO3/c16-10-3-6-13(18)12(7-10)15(20)8-14(19)9-1-4-11(17)5-2-9/h1-7,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNFZUJYPSVLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1,1-dimethyl-2-oxo-2-(2-pyridin-2-ylpyrrolidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B5359690.png)
![4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5359692.png)
![7-(4-ethoxyphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5359698.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]nicotinamide](/img/structure/B5359709.png)
![ethyl 1-[4-(2-cyanophenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5359717.png)

![methyl 4-ethyl-5-methyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5359736.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B5359742.png)


![N-[(5-phenyl-2-furyl)methyl]-1-propanamine hydrochloride](/img/structure/B5359777.png)

![methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B5359793.png)
![6-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B5359799.png)